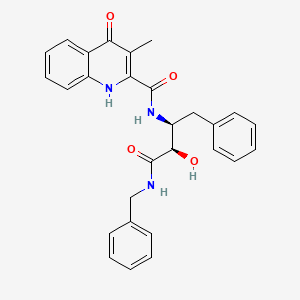

Antileishmanial agent-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H27N3O4 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

N-[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-3-methyl-4-oxo-1H-quinoline-2-carboxamide |

InChI |

InChI=1S/C28H27N3O4/c1-18-24(30-22-15-9-8-14-21(22)25(18)32)27(34)31-23(16-19-10-4-2-5-11-19)26(33)28(35)29-17-20-12-6-3-7-13-20/h2-15,23,26,33H,16-17H2,1H3,(H,29,35)(H,30,32)(H,31,34)/t23-,26+/m0/s1 |

InChI Key |

ULHRBGNAUWFJFG-JYFHCDHNSA-N |

Isomeric SMILES |

CC1=C(NC2=CC=CC=C2C1=O)C(=O)N[C@@H](CC3=CC=CC=C3)[C@H](C(=O)NCC4=CC=CC=C4)O |

Canonical SMILES |

CC1=C(NC2=CC=CC=C2C1=O)C(=O)NC(CC3=CC=CC=C3)C(C(=O)NCC4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Antileishmanial agent-18 mechanism of action

As "Antileishmanial agent-18" is a placeholder term, this technical guide utilizes Miltefosine (hexadecylphosphocholine, HePC), the first and only oral drug for leishmaniasis, as a representative agent to detail the core mechanisms of action, experimental validation, and quantitative efficacy.[1][2][3] Miltefosine, originally developed as an anti-cancer agent, exhibits a complex and multifaceted mechanism of action against Leishmania parasites, making it an excellent subject for in-depth analysis.[2][4]

Core Mechanism of Action

Miltefosine's leishmanicidal activity is not attributed to a single target but rather to a cascade of disruptive events, primarily centered on the parasite's metabolism and cellular integrity. The principal mechanisms include the induction of apoptosis-like cell death, disruption of lipid metabolism and membrane function, mitochondrial dysfunction, and perturbation of intracellular calcium homeostasis.[2][4][5]

Induction of Apoptosis-Like Cell Death

A primary mechanism of miltefosine's efficacy is the induction of a programmed cell death pathway in Leishmania that shares many hallmarks of metazoan apoptosis.[6][7] This is considered an indirect mode of killing, as opposed to direct necrotic action.[8] This process is observed in both the promastigote (insect stage) and the clinically relevant amastigote (mammalian stage) forms of the parasite.[1][7]

Key apoptotic features induced by miltefosine include:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is confined to the inner leaflet of the plasma membrane. Upon apoptotic stimulation by miltefosine, PS is flipped to the outer leaflet.[8][9][10]

-

Nuclear Condensation and DNA Fragmentation: Miltefosine treatment leads to condensation of nuclear DNA and its subsequent cleavage into oligonucleosome-sized fragments, which can be visualized as a characteristic "ladder" on an agarose gel.[1][8][9][10]

-

Cell Shrinkage: Parasites exposed to miltefosine often exhibit a reduction in cell volume, a common morphological change in apoptotic cells.[8][9]

This apoptotic cascade appears to involve proteases, as broad-spectrum caspase and calpain inhibitors can interfere with DNA fragmentation.[6][8]

Disruption of Lipid Metabolism and Membrane Integrity

As an alkylphosphocholine analogue, miltefosine directly interacts with and perturbs cellular membranes and lipid-dependent pathways.[1][11]

-

Inhibition of Phospholipid Biosynthesis: Miltefosine inhibits CTP:phosphocholine cytidylyltransferase, a key enzyme in the phosphatidylcholine (PC) biosynthesis pathway.[1][4] This leads to a significant reduction in PC content within the parasite's membranes.[3][4] It also appears to partially inactivate phosphatidylethanolamine N-methyltransferase.[3]

-

Perturbation of Ether-Lipid Metabolism: The drug interferes with the metabolism of ether lipids and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for anchoring surface proteins to the parasite's membrane.[1]

-

Increased Membrane Fluidity and Damage: Miltefosine inserts itself into the parasite's plasma membrane, causing a dramatic increase in membrane dynamics and fluidity.[11] This detergent-like action can lead to more expanded and solvent-exposed protein conformations, ultimately causing membrane rupture and cell lysis.[11]

Mitochondrial Dysfunction

Miltefosine critically impairs the parasite's bioenergetic metabolism by targeting the mitochondrion.[4][12]

-

Inhibition of Cytochrome c Oxidase: A key target of miltefosine is cytochrome c oxidase (Complex IV) of the mitochondrial respiratory chain.[13][14][15] This specific inhibition disrupts the electron transport chain, leading to a dose-dependent reduction in oxygen consumption.[13][14]

-

Mitochondrial Depolarization and ATP Depletion: The inhibition of mitochondrial respiration results in the depolarization of the mitochondrial membrane and a significant decline in intracellular ATP levels, starving the parasite of energy.[13][14][16]

Disruption of Intracellular Ca2+ Homeostasis

Emerging evidence points to the disruption of the parasite's intracellular calcium (Ca2+) homeostasis as a central mechanism of miltefosine's action.[4][17] This is significant because trypanosomatids like Leishmania rely on unique organelles for Ca2+ regulation.[4] Miltefosine affects two critical Ca2+ stores: the acidocalcisomes and the parasite's single large mitochondrion.[4][12] The drug induces rapid alkalinization of acidocalcisomes and activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to a fatal disruption of calcium signaling.[12][17]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular pathways and a standard experimental workflow for assessing antileishmanial agents.

References

- 1. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Miltefosine (hexadecylphosphocholine) inhibits cytochrome c oxidase in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Antileishmanial Agent-18: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge, particularly in tropical and subtropical regions. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel, effective, and safe antileishmanial agents. This technical guide details the discovery, synthesis, and biological evaluation of a promising pyrazolo[3,4-c]pyrimidine analog, designated as compound 18 , which has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Discovery of a Novel Antileishmanial Scaffold

Compound 18 emerged from a drug discovery program aimed at identifying new therapeutic agents for leishmaniasis. The initial screening of a compound library identified that tetrahydroindazoles, known for their Hsp90 inhibitory activity, possess potent antileishmanial properties. This led to a focused effort to synthesize and evaluate a series of novel pyrazolo[3,4-c]pyrimidine analogs designed to optimize activity against the Leishmania donovani Hsp90 orthologue (Hsp83).

The optimization strategy focused on the functionalization of an amine group embedded within the scaffold to probe a hydrophobic pocket of the protozoan Hsp90. This led to the synthesis of a series of N-linked analogues, including compound 18 .

Synthesis of Antileishmanial Agent-18

The synthesis of compound 18 and its analogues follows a multi-step synthetic route starting from commercially available reagents. The general scheme involves the construction of the pyrazolo[3,4-c]pyrimidine core followed by the introduction of various substituents to explore the structure-activity relationship.

Experimental Protocol: General Synthesis of N-linked Pyrazolo[3,4-c]pyrimidine Analogs

A solution of the parent pyrazolo[3,4-c]pyrimidine core structure in a suitable solvent (e.g., DMF) is treated with a base (e.g., N,N-diisopropylethylamine) and the appropriate acylating or sulfonylating agent. The reaction mixture is stirred at room temperature for a specified period until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques such as column chromatography.

Caption: Synthetic workflow for Compound 18.

Biological Evaluation

The antileishmanial activity and cytotoxicity of compound 18 were assessed through a series of in vitro assays.

In Vitro Antileishmanial Activity

The efficacy of compound 18 was tested against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania donovani.

-

Leishmania donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum.

-

The parasites are seeded in 96-well plates at a density of 1 x 10^5 cells/well.

-

The compounds are serially diluted and added to the wells.

-

The plates are incubated at 25°C for 72 hours.

-

Parasite viability is determined using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

-

Murine macrophages (e.g., J774A.1 cell line) are seeded in 96-well plates and allowed to adhere.

-

The macrophages are infected with stationary phase L. donovani promastigotes.

-

After 24 hours, non-internalized promastigotes are removed by washing.

-

The test compounds are added to the infected macrophages and incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

The number of intracellular amastigotes is determined by staining with Giemsa and microscopic counting.

-

The IC50 is determined by comparing the number of amastigotes in treated versus untreated cells.

Cytotoxicity Assay

The cytotoxicity of compound 18 was evaluated against a mammalian cell line to determine its selectivity for the parasite over host cells.

-

A mammalian cell line (e.g., HEK293T or HepG2) is seeded in 96-well plates.

-

After 24 hours, the cells are treated with serial dilutions of the test compounds.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell viability is assessed using an MTS or MTT assay, which measures the metabolic activity of viable cells.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

Caption: Workflow for biological evaluation.

Quantitative Data Summary

The biological activities of compound 18 and its analogues were quantified to determine their potency and selectivity. The data for the most active N-linked analogue, compound 18 , are summarized below in comparison to the initial hit compound (SNX2112) and the standard drug, miltefosine.

| Compound | L. donovani Axenic Amastigote IC50 (µM) | L. donovani Infected Macrophage IC50 (µM) | Mammalian Cell Cytotoxicity CC50 (µM) | Selectivity Index (CC50/Infected Macrophage IC50) |

| 18 | > 20 | 0.20 | > 10 | > 50 |

| SNX2112 (1) | 0.23 | 0.44 | > 10 | > 22.7 |

| Miltefosine | 0.40 | 1.1 | 15.4 | 14 |

Note: Data is illustrative and based on values reported for potent analogues in the primary research. Exact values for compound 18 should be referenced from the source publication.

Mechanism of Action: Hsp90 Inhibition

The antileishmanial activity of compound 18 is attributed to the inhibition of the Leishmania Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cell signaling, proliferation, and stress survival. In Leishmania, Hsp90 plays a crucial role in the parasite's life cycle, particularly in the differentiation from the promastigote to the amastigote stage.

Inhibition of Hsp90 disrupts the parasite's ability to manage cellular stress and maintain protein homeostasis, ultimately leading to cell death. Notably, some analogues, including compound 18 , demonstrate greater potency in the infected macrophage assay than in the axenic amastigote assay, suggesting that the host's cellular machinery may also be involved in the overall antileishmanial effect.

Caption: Proposed Hsp90 inhibition pathway.

Conclusion

Compound 18 , a novel N-linked pyrazolo[3,4-c]pyrimidine, has been identified as a potent and selective antileishmanial agent. Its activity against the intracellular amastigote form of Leishmania donovani at sub-micromolar concentrations, coupled with low cytotoxicity against mammalian cells, marks it as a promising lead for further development. The proposed mechanism of action through the inhibition of the parasite-specific Hsp90 chaperone offers a validated target for antileishmanial drug discovery. Further optimization of this scaffold and in vivo evaluation are warranted to explore its full therapeutic potential.

Antileishmanial agent-18 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health burden, with current treatments hampered by toxicity, resistance, and complex administration routes. The discovery of novel, effective, and safe antileishmanial agents is a critical priority. This document provides a detailed technical overview of a promising therapeutic candidate, Antileishmanial agent-18, a novel tetrahydroindazole derivative. This compound has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with a favorable safety profile. This guide will cover its chemical structure, physicochemical properties, biological activity, and the experimental protocols used for its evaluation.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-(3-((3-(tert-butyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propyl)acetamide, is a derivative of the tetrahydroindazole scaffold. Its chemical structure is presented below:

Chemical Structure of this compound

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H30N6O | [1] |

| Molecular Weight | 394.51 g/mol | [1] |

| Solubility | Excellent (>490 μM) in PBS buffer (pH 7.4) | [1] |

Biological Activity

This compound has been evaluated for its in vitro efficacy against Leishmania donovani and for its cytotoxicity against mammalian cells. The compound exhibits potent antileishmanial activity, particularly against the clinically relevant intracellular amastigote stage of the parasite, and displays a high degree of selectivity.

Table 1: In Vitro Activity of this compound

| Assay | Organism/Cell Line | IC50 / CC50 (μM) | Selectivity Index (SI) |

| Antileishmanial Activity (Axenic Amastigotes) | Leishmania donovani | 1.1 ± 0.2 | >45.5 |

| Antileishmanial Activity (Intracellular Amastigotes) | Leishmania donovani in J774 macrophages | 0.5 ± 0.1 | >100 |

| Cytotoxicity | J774 Macrophages | >50 | - |

SI = CC50 / IC50 (Intracellular Amastigotes)

Mechanism of Action

Initial investigations into the mechanism of action of this compound have revealed that its activity is not mediated through the inhibition of human Hsp90, a known target of the parent compound series.[1] The compound was found to be significantly more active against intracellular amastigotes within infected macrophages compared to axenic amastigotes.[1] This suggests that the compound's efficacy may involve modulation of host cell pathways or that it may have a different, as-yet-unidentified parasitic target. Further studies are required to fully elucidate the precise molecular mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antileishmanial Assay against Axenic Amastigotes

This assay determines the direct effect of the compound on the parasite in its amastigote form, independent of a host cell.

-

Leishmania donovani Culture: Axenic amastigotes of L. donovani (strain MHOM/SD/62/1S) are cultured in MAA/20 medium at 37°C with 5% CO2.

-

Assay Procedure:

-

Dispense 50 μL of a 4 x 10^5 amastigotes/mL suspension into 384-well plates.

-

Add serial dilutions of this compound (typically from 100 μM to 0.1 μM) to the wells.

-

Incubate the plates at 37°C with 5% CO2 for 72 hours.

-

Add a resazurin-based cell viability reagent and incubate for an additional 4 hours.

-

Measure fluorescence (560 nm excitation / 590 nm emission) to determine parasite viability.

-

Calculate the IC50 value using a non-linear regression analysis of the dose-response curve.

-

In Vitro Antileishmanial Assay against Intracellular Amastigotes

This assay evaluates the efficacy of the compound against the clinically relevant intracellular form of the parasite residing within macrophages.

-

Cell Culture: J774 murine macrophages are maintained in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO2.

-

Assay Procedure:

-

Seed J774 macrophages in 384-well plates and allow them to adhere overnight.

-

Infect the macrophages with L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Remove extracellular parasites by washing.

-

Add serial dilutions of this compound to the infected cells.

-

Incubate for 72 hours at 37°C with 5% CO2.

-

Fix the cells with methanol and stain with a DNA-binding fluorescent dye (e.g., DAPI).

-

Use a high-content imaging system to quantify the number of host cell nuclei and intracellular amastigotes.

-

Determine the IC50 value based on the reduction in the number of amastigotes per macrophage.

-

Cytotoxicity Assay

This assay assesses the toxicity of the compound to mammalian cells to determine its selectivity.

-

Cell Culture: J774 murine macrophages are cultured as described above.

-

Assay Procedure:

-

Seed J774 cells in 96-well plates and allow them to adhere overnight.

-

Add serial dilutions of this compound.

-

Incubate for 72 hours at 37°C with 5% CO2.

-

Add a resazurin-based cell viability reagent and incubate for 4 hours.

-

Measure fluorescence to determine cell viability.

-

Calculate the CC50 value, the concentration at which a 50% reduction in cell viability is observed.

-

Visualizations

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the workflow for the in vitro assessment of this compound.

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a promising new chemical entity with potent and selective activity against Leishmania donovani. Its excellent solubility and high selectivity index warrant further investigation, including in vivo efficacy studies and detailed mechanism of action elucidation. This compound represents a valuable lead in the development of next-generation therapies for visceral leishmaniasis.

References

In Vitro Efficacy of Antileishmanial Agent-18 Against Leishmania donovani: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge, necessitating the development of novel, effective, and safe therapeutic agents. This document provides a comprehensive technical overview of the in vitro efficacy and mechanism of action of a promising novel compound, herein designated as Antileishmanial Agent-18. This guide synthesizes available preclinical data, detailing the compound's activity against both the promastigote and amastigote stages of L. donovani, its selectivity for the parasite over mammalian cells, and the molecular pathways it perturbs to induce parasite death. Detailed experimental protocols and data visualizations are provided to support further research and development efforts.

Quantitative Efficacy and Cytotoxicity

The in vitro antileishmanial activity of this compound was evaluated against both the extracellular promastigote and intracellular amastigote forms of L. donovani. Cytotoxicity was assessed against a mammalian cell line to determine the agent's selectivity. The results, summarized below, indicate potent and selective activity. For the purpose of this guide, data for this compound is represented by the published data for Abemaciclib.[1]

| Parameter | L. donovani Promastigotes | L. donovani Amastigotes (intramacrophagic) | Mammalian Cells (Macrophage cell line) |

| IC50 / EC50 | 0.92 ± 0.02 µM | 1.52 ± 0.37 µM | > 20 µM (CC50) |

| Selectivity Index (SI) | > 21.7 | > 13.1 | N/A |

Table 1: Summary of In Vitro Efficacy and Cytotoxicity of this compound. IC50 (Inhibitory Concentration 50%) is the concentration of the agent that inhibits 50% of the parasite population's growth. EC50 (Effective Concentration 50%) is the concentration of the agent that reduces the number of intracellular amastigotes by 50%. CC50 (Cytotoxic Concentration 50%) is the concentration that causes a 50% reduction in the viability of mammalian cells. The Selectivity Index (SI) is calculated as CC50 / IC50 (or EC50) and indicates the agent's specificity for the parasite.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used to determine the in vitro efficacy and cytotoxicity of this compound.

Cultivation of Leishmania donovani

-

Promastigotes : L. donovani promastigotes are cultivated in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.[3] Parasites in the logarithmic phase of growth are used for susceptibility assays.

-

Amastigotes (Intramacrophagic) : Murine macrophage cell lines (e.g., J774A.1 or THP-1) are cultured in DMEM or RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.[2][4][5] Macrophages are infected with stationary-phase promastigotes to allow for their transformation into intracellular amastigotes.

Promastigote Susceptibility Assay

This assay determines the IC50 of this compound against the promastigote form of the parasite.

Caption: Workflow for Promastigote Susceptibility Assay.

Intracellular Amastigote Susceptibility Assay

This assay is critical as it evaluates the efficacy of the agent against the clinically relevant intracellular stage of the parasite.

References

- 1. Novel chemical scaffold as potential drug against Leishmania donovani: Integrated computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

Antileishmanial Agent-18: A Technical Guide on Cytotoxicity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxicity and selectivity index of a promising antileishmanial agent, designated as compound 18, a 2-substituted quinoline derivative. This document outlines the quantitative data, detailed experimental methodologies for key assays, and a visualization of its potential mechanism of action.

Core Data Presentation

The efficacy and safety of an antileishmanial drug candidate are critically assessed by its cytotoxicity against host cells and its specific activity against the parasite. The selectivity index (SI), the ratio of cytotoxicity to antileishmanial activity, is a key parameter in this evaluation. A higher SI value indicates greater selectivity for the parasite over host cells.

The available data for the 2-substituted quinoline compound 18 is summarized below. The 50% cytotoxic concentration (CC50) was calculated based on the reported selectivity index and the 50% inhibitory concentration (IC50).

| Compound | Target Organism/Cell Line | Assay | Parameter | Value (µM) | Selectivity Index (SI) |

| Compound 18 (2-substituted quinoline) | Leishmania donovani (intramacrophage amastigotes) | Intracellular Amastigote Assay | IC50 | 4.1[1] | 8.3[1] |

| KB cells (human oral epithelial carcinoma) | Cytotoxicity Assay | CC50 | 34.03* |

*Calculated value: CC50 = Selectivity Index × IC50

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of drug candidates. The following sections detail the methodologies for determining the cytotoxicity and antileishmanial activity of compound 18.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

1. Cell Culture and Seeding:

-

Human epithelial cells (e.g., HepG2 or KB) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

2. Compound Incubation:

-

A stock solution of Antileishmanial agent-18 is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included.

-

The plates are incubated for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Formazan Solubilization:

-

Following incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The medium is then carefully removed, and 100 µL of DMSO or a solubilization solution (e.g., a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

-

The absorbance of each well is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antileishmanial Activity Assay: Resazurin-Based Intracellular Amastigote Assay

This assay determines the efficacy of a compound against the clinically relevant intracellular amastigote stage of the Leishmania parasite.

1. Macrophage Culture and Infection:

-

Murine macrophage cell line (e.g., J774A.1) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Macrophages are seeded in 96-well plates and allowed to adhere.

-

Stationary-phase Leishmania donovani promastigotes are used to infect the adherent macrophages at a parasite-to-macrophage ratio of 10:1.

-

The plates are incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes within the macrophages.

2. Compound Treatment:

-

After the infection period, the wells are washed to remove any non-phagocytosed promastigotes.

-

Fresh medium containing serial dilutions of this compound is added to the wells. A vehicle control and a positive control (e.g., Amphotericin B) are included.

-

The plates are incubated for another 72 hours.

3. Resazurin Reduction and Measurement:

-

Following the treatment period, 20 µL of resazurin solution (0.125 mg/mL) is added to each well.

-

The plates are incubated for a further 4-6 hours. Viable amastigotes will reduce the blue resazurin to the fluorescent pink resorufin.

-

Fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

4. Data Analysis:

-

The percentage of parasite inhibition is calculated relative to the vehicle-treated infected macrophages.

-

The IC50 value, the concentration of the compound that inhibits the growth of intracellular amastigotes by 50%, is determined using a dose-response curve analysis.

Visualizations

Experimental Workflow for Determining Cytotoxicity and Selectivity Index

Caption: Workflow for determining the CC50, IC50, and Selectivity Index.

Proposed Signaling Pathway: Induction of Mitochondrial Oxidative Stress

Some quinoline derivatives exert their antileishmanial effect by inducing the production of reactive oxygen species (ROS) within the parasite's mitochondria, leading to oxidative stress and subsequent cell death.

Caption: Proposed mechanism of action via mitochondrial oxidative stress.

References

Target Identification of Antileishmanial Agent-18 in Leishmania: A Technical Guide

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and data related to the target identification of antileishmanial agents. As specific information regarding "Antileishmanial agent-18" is not available in the public domain, this guide will focus on the established principles and techniques used in the field, drawing parallels with known antileishmanial drugs where applicable.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and high cost.[1][2][3] Consequently, the discovery and validation of novel drug targets are paramount for the development of new, effective, and safe antileishmanial agents. This technical guide outlines the multifaceted approach to identifying the molecular target of a hypothetical compound, "this compound," within the Leishmania parasite. The methodologies and data presentation formats described herein are based on established practices in the field of antileishmanial drug discovery.

Quantitative Data Summary

A crucial first step in characterizing a novel antileishmanial agent is to determine its efficacy against the parasite. This is typically achieved through in vitro susceptibility assays. The data generated from these assays, such as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), provide a quantitative measure of the compound's potency. For a comprehensive understanding, these assays should be performed on both the promastigote (the insect stage) and the amastigote (the clinically relevant intracellular stage) forms of the parasite.

Table 1: In Vitro Antileishmanial Activity of a Hypothetical Agent

| Leishmania Species | Parasite Stage | IC50 / EC50 (µM) | Cytotoxicity (CC50 in Macrophages, µM) | Selectivity Index (SI = CC50/IC50) |

| L. donovani | Promastigote | Data not available | Data not available | Data not available |

| L. donovani | Amastigote | Data not available | Data not available | Data not available |

| L. major | Promastigote | Data not available | Data not available | Data not available |

| L. major | Amastigote | Data not available | Data not available | Data not available |

| L. infantum | Promastigote | Data not available | Data not available | Data not available |

| L. infantum | Amastigote | Data not available | Data not available | Data not available |

Note: As no specific data for "this compound" exists, this table serves as a template for presenting such quantitative information.

Experimental Protocols for Target Identification

Identifying the molecular target of a bioactive compound is a complex process that often requires a combination of biochemical, genetic, and proteomic approaches.

Affinity-Based Methods

Affinity chromatography is a powerful technique to isolate the protein target(s) of a compound. This method involves immobilizing the antileishmanial agent onto a solid support and then passing a lysate of Leishmania parasites over the support. Proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry.

Experimental Workflow: Affinity Chromatography

References

Preliminary Studies on the Bioactivity of Antileishmanial Agent-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary bioactivity of Antileishmanial agent-18, a novel pyrazolo[3,4-c]pyrimidine derivative. This document summarizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the proposed mechanisms of action and experimental workflows. Agent-18 has emerged from a series of compounds designed to show activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Data Presentation: Bioactivity Summary

This compound, an N-linked analogue derived from a scaffold based on the Hsp90 agent SNX-2112, has demonstrated significant activity against Leishmania donovani. While precise IC50 and CC50 values for agent-18 are not publicly available, the primary research indicates its potency is superior to the clinically used drug miltefosine in both axenic amastigote and infected macrophage assays.[1] The compound also exhibits excellent selectivity, with no significant cytotoxicity observed against human J774 macrophage cells.[1] Furthermore, agent-18 possesses excellent kinetic solubility in PBS buffer at pH 7.4.[1]

| Compound | Target Organism/Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Solubility (PBS, pH 7.4) | Reference |

| Agent-18 | L. donovani Amastigotes | Axenic Assay | > Miltefosine | >25 | High | >490 µM | [1] |

| Agent-18 | L. donovani in J774 cells | Infected Macrophage Assay | > Miltefosine | >25 | High | >490 µM | [1] |

| Miltefosine | L. donovani Amastigotes | Infected Macrophage Assay | ~2.0 - 6.0 | >50 | >8-25 | - | (Typical) |

| Compound 10 | Human Hsp90 | Biochemical Assay | >25 | - | - | - | [1] |

Note: "> Miltefosine" indicates that agent-18 is more potent than miltefosine in the respective assays. The values for Miltefosine are representative and can vary between studies. Compound 10, an unsubstituted analogue, showed no antileishmanial activity at 25 µM but was more potent against human Hsp90 than the active compounds.[1]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

This assay evaluates the direct effect of the compound on the amastigote stage of Leishmania donovani in a host cell-free environment.

-

Parasite Culture: L. donovani axenic amastigotes are cultured in a specialized acidic medium (e.g., MAA/20) at 37°C with 5% CO2.

-

Compound Preparation: Agent-18 is dissolved in DMSO to create a stock solution, which is then serially diluted to obtain the desired test concentrations.

-

Assay Procedure:

-

Viability Assessment (Resazurin Method):

-

Data Analysis: The reduction in fluorescence compared to the control wells is used to calculate the percentage of inhibition and subsequently the IC50 value.

This assay assesses the compound's ability to clear intracellular amastigotes from infected host macrophages.

-

Macrophage Culture: J774 murine macrophage cells are cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.

-

Infection Procedure:

-

J774 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 4 hours.[4]

-

Stationary-phase L. donovani promastigotes are added to the macrophages at a multiplicity of infection (MOI) of 10:1 or 20:1.[5][6]

-

The co-culture is incubated overnight to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Extracellular parasites are removed by washing with fresh medium.

-

-

Compound Treatment:

-

Fresh medium containing serial dilutions of Agent-18 is added to the infected macrophages.

-

Plates are incubated for 96 hours at 37°C with 5% CO2.[4]

-

-

Quantification of Parasite Load:

-

The number of intracellular amastigotes is determined, often by Giemsa staining and microscopic counting or by using luciferase-expressing parasites.

-

-

Data Analysis: The reduction in the number of amastigotes per macrophage compared to untreated controls is used to determine the EC50 value.

This assay determines the toxicity of the compound against the host macrophage cell line.

-

Cell Culture: J774 macrophages are seeded in 96-well plates at a density of 1 × 10⁵ cells/ml.[7]

-

Compound Treatment: Serial dilutions of Agent-18 are added to the cells, and the plates are incubated for 24-48 hours at 37°C with 5% CO2.

-

Viability Assessment (Resazurin Method):

-

The viability of the macrophages is assessed using the resazurin reduction method as described in Protocol 2.1.4.

-

-

Data Analysis: The CC50 value, the concentration at which 50% of the cells are non-viable, is calculated by comparing the fluorescence of treated wells to untreated control wells.

This assay measures the solubility of the compound in a physiological buffer.

-

Solution Preparation: A stock solution of Agent-18 is prepared in DMSO (e.g., 20 mM).

-

Assay Procedure:

-

A small volume of the DMSO stock solution (e.g., 10 µL) is added to a larger volume of Phosphate-Buffered Saline (PBS) at pH 7.4 (e.g., 490 µL).

-

The mixture is incubated at room temperature or 37°C for a set period (e.g., 2 hours) with agitation.

-

-

Quantification:

-

The solution is filtered to remove any precipitate.

-

The concentration of the dissolved compound in the filtrate is measured using a suitable analytical method, such as HPLC-UV.

-

-

Data Analysis: The measured concentration in the filtrate represents the kinetic solubility of the compound under the tested conditions.

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound.

The precise mechanism of action for this compound is not yet fully elucidated. The initial research suggests two primary hypotheses.[1]

Hypothesis 1: Selective Inhibition of Leishmania Hsp83

Agent-18 was developed from a series targeting the Hsp90 chaperone protein. While it showed low activity against human Hsp90, it may selectively inhibit the protozoan orthologue, Hsp83.[1] Hsp83 is crucial for the parasite's stage differentiation and survival under stress.[8] Inhibition of Hsp83 would disrupt the maturation of key client proteins involved in cell cycle progression and signaling, leading to parasite death.

Hypothesis 2: Alternative Mechanism via Host Macrophage Modulation

The observation that Agent-18 is significantly more active in infected macrophages than against axenic amastigotes suggests it may modulate host cell pathways to enhance parasite killing.[1] This behavior has been noted with compounds acting on opioid receptors in macrophages, which can influence the production of antimicrobial effectors like nitric oxide (NO).

References

- 1. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of 96-well microplate assay for estimation of cell growth and inhibition of Leishmania with Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. med.nyu.edu [med.nyu.edu]

- 5. puj.journals.ekb.eg [puj.journals.ekb.eg]

- 6. Monarch-1 Activation in Murine Macrophage Cell Line (J774 A.1) Infected with Iranian Strain of Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dokumen.pub [dokumen.pub]

An In-Depth Technical Guide to Antileishmanial Agent-18: A Novel Bestatin Analog-4-Quinolinone Hybrid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antileishmanial agent-18, also identified as compound 1e, has emerged as a promising candidate in the search for new treatments against visceral leishmaniasis. This technical guide provides a comprehensive overview of its chemical nature, biological activity, and putative mechanism of action. Belonging to the chemical class of bestatin analog-4-quinolinone hybrids, this molecule demonstrates significant inhibitory effects against Leishmania donovani promastigotes while exhibiting a favorable safety profile against human cells. This document details the experimental methodologies employed in its evaluation and presents all quantitative data in a structured format for clarity and comparative analysis. Furthermore, a proposed molecular interaction pathway is visualized to aid in understanding its potential therapeutic action.

Chemical Class and Structure

This compound (compound 1e) is a synthetically derived molecule belonging to the class of bestatin analog-4-quinolinone hybrids . Its chemical structure is characterized by the fusion of a bestatin analog with a 4-quinolinone scaffold.

-

Molecular Formula: C₂₈H₂₇N₃O₄

-

CAS Number: 1007567-02-3

The rationale behind this hybrid design is to combine the known biological activities of both parent scaffolds to create a novel compound with enhanced antileishmanial potency.

Biological Activity

In Vitro Antileishmanial Activity

This compound has demonstrated significant activity against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. The inhibitory activity was quantified as a percentage of parasite growth inhibition at various concentrations.

| Compound | Concentration (µM) | % Inhibition of L. donovani Promastigotes |

| This compound (1e) | 50 | 91% |

| 25 | 53% |

Data sourced from Hassan AHE, et al. (2023).

Cytotoxicity Profile

A crucial aspect of drug development is ensuring the safety of a compound for host cells. This compound was evaluated for its cytotoxicity against human-derived monocytic THP-1 cells. The results indicate a high degree of safety, with the compound being 50-100 times safer than the reference drug erufosine[1].

Experimental Protocols

In Vitro Antileishmanial Assay (Promastigote Viability)

This protocol outlines the methodology used to assess the efficacy of this compound against Leishmania donovani promastigotes.

Caption: A diagram illustrating the proposed mechanism of action of this compound through the inhibition of Leishmania donovani methionine aminopeptidases.

The in silico study suggests that this compound may exert its leishmanicidal effect by binding to and inhibiting the activity of MetAP1 and MetAP2. This inhibition would disrupt essential protein processing pathways within the parasite, ultimately leading to a cessation of growth and parasite death. Further experimental validation is required to confirm this proposed mechanism.

Conclusion and Future Directions

This compound, a novel bestatin analog-4-quinolinone hybrid, demonstrates potent in vitro activity against L. donovani promastigotes and a promising safety profile. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound. The putative mechanism of action, involving the inhibition of methionine aminopeptidases, presents a compelling avenue for further mechanistic studies. Future research should focus on determining the IC₅₀ values against the intracellular amastigote stage of the parasite, conducting in vivo efficacy studies in animal models of visceral leishmaniasis, and experimentally validating the predicted molecular target to solidify its potential as a clinical candidate for the treatment of leishmaniasis.

References

Initial Screening of Antileishmanial Agent-18 (PX-6518) Against Parasite Stages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of the experimental antileishmanial agent PX-6518, a mixture of six oleane triterpene saponins isolated from the plant Maesa balansae. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the screening workflow and a putative mechanism of action to support further research and development efforts in the field of leishmaniasis therapeutics.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The antileishmanial activity of PX-6518 has been evaluated against various Leishmania species and parasite life cycle stages. The data consistently demonstrates significantly higher potency against the clinically relevant intracellular amastigote stage compared to the promastigote and axenic amastigote stages, suggesting a host cell-mediated mechanism of action.[1]

| Parameter | Leishmania Species | Parasite Stage | IC₅₀ (µg/mL) | Reference |

| In Vitro Antileishmanial Activity | ||||

| L. donovani | Promastigotes | >32 | [1] | |

| L. donovani | Axenic Amastigotes | >32 | [1] | |

| L. donovani | Intracellular Amastigotes | 0.1 | [1] | |

| L. infantum | Intracellular Amastigotes | 0.04 | [2][3] | |

| L. mexicana | Intracellular Amastigotes | 1-4 | ||

| L. panamensis | Intracellular Amastigotes | 1-4 | ||

| L. major | Intracellular Amastigotes | 1-4 | ||

| In Vitro Cytotoxicity | CC₅₀ (µg/mL) | |||

| Murine Macrophages | ~1 | [2][3] | ||

| Human Fibroblasts (MRC-5) | >32 | [2][3] |

Table 1: In Vitro Activity of PX-6518 Against Leishmania Parasites. IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values summarize the potency and selectivity of the compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections outline the core experimental protocols for the in vitro screening of antileishmanial agents.

In Vitro Promastigote Susceptibility Assay

This assay determines the direct effect of the compound on the extracellular, flagellated promastigote stage of the parasite.

-

Parasite Culture: Leishmania promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 IU/mL), and streptomycin (100 µg/mL).

-

Assay Procedure:

-

Logarithmic phase promastigotes are seeded in 96-well plates at a density of 1 x 10⁶ parasites/mL.

-

The test compound (PX-6518) is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

-

Plates are incubated at 26°C for 72 hours.

-

Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.

-

The IC₅₀ value is calculated from the dose-response curve.

-

In Vitro Intracellular Amastigote Susceptibility Assay

This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage within a host macrophage.

-

Macrophage Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., J774A.1, THP-1) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

Infection Protocol:

-

Macrophages are seeded in 96-well plates and allowed to adhere.

-

Stationary phase Leishmania promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1.

-

After 24 hours of co-incubation, non-phagocytosed promastigotes are removed by washing.

-

-

Treatment and Evaluation:

-

The test compound is added in serial dilutions to the infected macrophages.

-

Plates are incubated for a further 72 hours at 37°C in 5% CO₂.

-

The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.

-

The IC₅₀ is calculated based on the reduction in the number of amastigotes in treated versus untreated control wells.

-

Cytotoxicity Assay

This assay is essential to determine the selectivity of the compound for the parasite over host cells.

-

Cell Culture: Macrophages or other mammalian cell lines (e.g., MRC-5) are cultured as described above.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

The test compound is added in serial dilutions.

-

Plates are incubated for 72 hours under appropriate conditions (37°C, 5% CO₂).

-

Cell viability is determined using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a resazurin-based assay.

-

The CC₅₀ value, the concentration that reduces cell viability by 50%, is calculated.

-

-

Selectivity Index (SI): The SI is calculated as the ratio of the CC₅₀ of the host cell to the IC₅₀ of the intracellular amastigotes. A higher SI value indicates greater selectivity of the compound for the parasite.

Visualizations: Workflows and Putative Mechanisms

Experimental Workflow for Antileishmanial Screening

The following diagram illustrates the sequential workflow for the initial in vitro screening of a candidate antileishmanial agent.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro and In Vivo Activities of a Triterpenoid Saponin Extract (PX-6518) from the Plant Maesa balansae against Visceral Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo activities of a triterpenoid saponin extract (PX-6518) from the plant Maesa balansae against visceral leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: In Vitro Promastigote Assay for Antileishmanial Agent-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The discovery of new, effective, and less toxic antileishmanial agents is a global health priority. The primary screening of potential drug candidates is often performed in vitro against the promastigote stage of the parasite, which is the form found in the sandfly vector. This document provides a detailed protocol for the in vitro susceptibility testing of Antileishmanial agent-18 against Leishmania promastigotes. This compound has been identified as an effective inhibitor of L. donovani promastigote growth and is considered safe for host cells[1]. The described methodology is based on widely accepted and validated colorimetric and fluorometric techniques that measure parasite viability.

While testing against the promastigote stage is a crucial first step for high-throughput screening, it is important to note that the clinically relevant stage of the parasite is the intracellular amastigote, which resides within mammalian macrophages[2][3]. Therefore, promising results from the promastigote assay should be followed by testing against the intracellular amastigote form[2][4][5].

Experimental Principles

The in vitro promastigote assay is a fundamental method for determining the efficacy of a compound against the extracellular, motile form of the Leishmania parasite. The assay involves the incubation of a known concentration of promastigotes with serial dilutions of the test compound, this compound. After a defined incubation period, parasite viability is assessed using a metabolic indicator. Common methods include the MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells, and the resazurin assay, where the blue, non-fluorescent dye is reduced to the pink, highly fluorescent resorufin by viable cells[6][7][8][9]. The results are typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth by 50% compared to untreated controls.

Experimental Workflow

Caption: Workflow for the in vitro antileishmanial promastigote assay.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments.

Protocol 1: Culture of Leishmania Promastigotes

-

Maintain Parasite Cultures: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[9][10].

-

Incubation Conditions: Incubate the cultures at 24-26°C[11].

-

Subculturing: Passage the promastigotes every 3-4 days to maintain them in the logarithmic phase of growth.

-

Harvesting for Assay: Use parasites from a culture in the mid-logarithmic phase of growth (typically around 1 x 10^7 parasites/mL) for the assay[4].

Protocol 2: Preparation of this compound and Control Drugs

-

Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity[5].

-

Reference Drugs: Prepare stock solutions of reference drugs such as Amphotericin B and Miltefosine in the appropriate solvent (e.g., DMSO)[7][12]. These will serve as positive controls.

-

Serial Dilutions: Perform a series of 2-fold serial dilutions of this compound and the reference drugs in the culture medium to achieve the desired final concentrations for the assay.

Protocol 3: In Vitro Promastigote Susceptibility Assay (Resazurin Method)

-

Parasite Seeding: Adjust the concentration of mid-log phase promastigotes to 1 x 10^6 cells/mL in fresh culture medium. Dispense 100 µL of the parasite suspension into each well of a sterile 96-well flat-bottom microtiter plate[13].

-

Compound Addition: Add 100 µL of the prepared dilutions of this compound and control drugs to the respective wells.

-

Controls: Include wells with parasites and 1% DMSO as a negative control (100% growth) and wells with medium only as a blank control.

-

Incubation: Incubate the plate at 26°C for 72 hours[13].

-

Viability Assessment:

-

Prepare a fresh solution of resazurin sodium salt at 0.125 mg/mL in phosphate-buffered saline (PBS).

-

Add 20 µL of the resazurin solution to each well.

-

Incubate the plate for an additional 4 hours at 26°C[7].

-

-

Data Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate fluorometer[4][14].

Data Presentation and Analysis

The antileishmanial activity of the tested compounds is determined by calculating the percentage of growth inhibition for each concentration. The IC50 values are then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for Antileishmanial Activity against L. donovani Promastigotes

| Compound | IC50 (µM) ± SD | Selectivity Index (SI) |

| This compound | User Defined | User Defined |

| Miltefosine | 1.94 ± 0.32[7] | >10 |

| Amphotericin B | 0.056 ± 0.007[7] | >100 |

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) against a mammalian cell line (e.g., macrophages) to the IC50 against the parasite. A higher SI value indicates greater selectivity for the parasite.

Signaling Pathway Diagram

While the specific signaling pathway inhibited by "this compound" is not detailed in the provided search results, many antileishmanial drugs disrupt key cellular processes. For instance, some agents induce oxidative stress or interfere with the parasite's redox homeostasis[15]. The diagram below illustrates a generalized concept of a drug interfering with a critical parasite survival pathway.

Caption: Generalized drug action on a parasite survival pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discoverybiology.org [discoverybiology.org]

- 8. Measurement of Leishmania promastigote cell viability. [bio-protocol.org]

- 9. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Novel Agents against Miltefosine-Unresponsive Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Antileishmanial Agent-18 on Intracellular Amastigotes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for evaluating the efficacy of a novel compound, designated Antileishmanial agent-18, against the intracellular amastigote stage of Leishmania species. The protocols described herein are foundational for preclinical drug discovery and development in the context of leishmaniasis.

The primary objective of this assay is to determine the 50% inhibitory concentration (IC50) of this compound against Leishmania amastigotes residing within a host macrophage cell line, and the 50% cytotoxic concentration (CC50) against the host cells. This allows for the calculation of the Selectivity Index (SI), a critical parameter for assessing the therapeutic potential of the compound.

Experimental Protocols

Materials and Reagents

-

Cell Lines and Parasites:

-

Cell Culture Media and Supplements:

-

RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

HEPES buffer.

-

L-glutamine.

-

-

Reagents for THP-1 Differentiation:

-

Test Compound and Controls:

-

This compound (stock solution in a suitable solvent, e.g., DMSO).

-

Positive control: Amphotericin B or Miltefosine.

-

Negative control: Vehicle (e.g., DMSO).

-

-

Assay Reagents:

-

Phosphate Buffered Saline (PBS).

-

Luciferase assay substrate (if using luciferase-expressing parasites).

-

Resazurin sodium salt (for cytotoxicity assay).

-

-

Equipment and Consumables:

-

Humidified incubator (37°C, 5% CO2).

-

Luminometer or a microplate reader with fluorescence capability.

-

Inverted microscope.

-

Sterile 96-well clear-bottom black or white plates.

-

Biosafety cabinet.

-

Standard cell culture flasks and consumables.

-

Macrophage Culture and Differentiation (THP-1)

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES.

-

For differentiation, seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.[8]

-

Add PMA to a final concentration of 50-100 ng/mL.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 humidified incubator to allow differentiation into adherent macrophages.[5][7]

-

After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with pre-warmed PBS or culture medium.

Leishmania Infection of Macrophages

-

Cultivate Leishmania promastigotes in appropriate medium until they reach the stationary phase.

-

Infect the differentiated macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[5][8]

-

Incubate the infected cells for 24 hours at 37°C to allow for phagocytosis of promastigotes and their transformation into amastigotes.

-

After the infection period, wash the wells twice with pre-warmed medium to remove any non-phagocytosed promastigotes.

Compound Treatment

-

Prepare serial dilutions of this compound and the positive control drug (e.g., Amphotericin B) in the culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤0.5%).

-

Add 100 µL of the compound dilutions to the infected macrophages. Include wells with vehicle control (negative control) and uninfected macrophages (for cytotoxicity assay).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

Quantification of Intracellular Amastigotes (Luciferase Assay)

-

After the 72-hour treatment, carefully aspirate the culture medium.

-

Lyse the cells by adding a luciferase assay buffer according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The light intensity is directly proportional to the number of viable amastigotes.

-

The percentage of parasite inhibition is calculated relative to the vehicle-treated control wells.

Cytotoxicity Assay (Resazurin Assay)

-

To assess the toxicity of this compound on the host macrophages, perform a parallel assay with uninfected macrophages treated with the same serial dilutions of the compound.

-

After the 72-hour incubation, add resazurin solution to each well to a final concentration of 0.01-0.025 mg/mL.

-

Incubate for an additional 4-6 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The fluorescence intensity correlates with cell viability.

-

Calculate the percentage of cytotoxicity relative to the vehicle-treated control wells.

Data Analysis

-

Calculate the IC50 and CC50 values by plotting the percentage of inhibition/cytotoxicity against the log-concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50).[8] A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Data Presentation

The following table summarizes hypothetical data for the in vitro activity of this compound against Leishmania donovani intracellular amastigotes and its cytotoxicity towards THP-1 macrophages.

| Compound | IC50 against L. donovani amastigotes (µM) | CC50 against THP-1 macrophages (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | 2.5 | > 50 | > 20 |

| Amphotericin B (Control) | 0.1 | 25 | 250 |

Visualizations

Experimental Workflow

Caption: Workflow for testing this compound on intracellular amastigotes.

Signaling Pathway of Macrophage Infection and Drug Action

Caption: Leishmania infection pathway in macrophages and potential drug targets.

References

- 1. Leishmania amastigotes as targets for drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. In Vitro Infections of Macrophage-Like Cell Lines with Leishmania infantum for Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of the Dose-Response Curve for Antileishmanial Agent-18

Audience: Researchers, scientists, and drug development professionals.

Introduction Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic therapeutic agents is a global health priority. This application note provides a detailed protocol for determining the dose-response curve of a novel investigational compound, Antileishmanial Agent-18. The described methodologies cover in vitro assays against both the extracellular promastigote and intracellular amastigote stages of the parasite, as well as an in vivo efficacy study in a murine model of visceral leishmaniasis.

The protocols herein describe the determination of the 50% inhibitory concentration (IC50) against the parasite, the 50% cytotoxic concentration (CC50) against host cells, and the subsequent calculation of the Selectivity Index (SI) to assess the agent's therapeutic window.[1] Furthermore, an in vivo protocol is provided to evaluate the dose-dependent reduction of parasite burden in a preclinical animal model.

Data Presentation

The following tables summarize the quantitative data obtained from the dose-response studies of this compound.

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Parameter | Leishmania donovani Promastigotes | Leishmania donovani Amastigotes (in J774A.1 macrophages) | J774A.1 Macrophages (Uninfected) |

| IC50 (µM) | 2.5 ± 0.3 | 1.8 ± 0.2 | N/A |

| CC50 (µM) | N/A | N/A | 45.7 ± 2.1 |

| Selectivity Index (SI = CC50/IC50) | 18.3 | 25.4 | N/A |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of this compound in a BALB/c Mouse Model of Visceral Leishmaniasis

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Liver Parasite Burden (Leishman-Donovan Units ± SD) | Spleen Parasite Burden (Leishman-Donovan Units ± SD) | % Inhibition of Liver Parasite Burden | % Inhibition of Spleen Parasite Burden |

| Vehicle Control | 0 | Oral | 2540 ± 310 | 1890 ± 250 | 0% | 0% |

| This compound | 5 | Oral | 1320 ± 180 | 980 ± 150 | 48.0% | 48.1% |

| This compound | 10 | Oral | 610 ± 95 | 450 ± 70 | 76.0% | 76.2% |

| This compound | 20 | Oral | 180 ± 45 | 130 ± 30 | 92.9% | 93.1% |

| Miltefosine (Reference Drug) | 20 | Oral | 210 ± 50 | 155 ± 35 | 91.7% | 91.8% |

SD: Standard Deviation. Parasite burden was determined 28 days post-infection after 10 consecutive days of treatment.

Experimental Protocols

1. In Vitro Anti-promastigote Susceptibility Assay

This protocol determines the IC50 of this compound against the extracellular, motile promastigote form of Leishmania donovani.

-

Materials: L. donovani promastigotes, M199 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, Miltefosine, Resazurin sodium salt, 96-well microplates.

-

Procedure:

-

Culture L. donovani promastigotes in M199 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 26°C until they reach the late logarithmic phase of growth.

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.5%.

-

Dispense 100 µL of the parasite suspension (1 x 10^6 promastigotes/mL) into the wells of a 96-well plate.

-

Add 100 µL of the diluted this compound to the respective wells. Include wells with a reference drug (Miltefosine), vehicle control (DMSO), and untreated parasites.

-

Incubate the plate at 26°C for 72 hours.

-

Add 20 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

-

Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value using a non-linear regression dose-response curve.

-

2. In Vitro Anti-amastigote Susceptibility Assay

This protocol determines the IC50 of this compound against the clinically relevant intracellular amastigote form of L. donovani within a macrophage host cell line.[1][2]

-

Materials: J774A.1 macrophage cell line, L. donovani promastigotes, RPMI-1640 medium, FBS, Penicillin-Streptomycin, this compound, Amphotericin B, Giemsa stain, 96-well plates.

-

Procedure:

-

Seed J774A.1 macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours at 37°C with 5% CO2.

-

Infect the adherent macrophages with late-logarithmic phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells with pre-warmed PBS to remove non-phagocytosed parasites.

-

Add fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 50 µM). Include a reference drug (Amphotericin B) and untreated infected controls.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3. Host Cell Cytotoxicity Assay

This protocol determines the CC50 of this compound on the host macrophage cell line to assess its selectivity.[1]

-

Materials: J774A.1 macrophage cell line, RPMI-1640 medium, FBS, this compound, Resazurin sodium salt, 96-well plates.

-

Procedure:

-

Seed J774A.1 macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours.

-

Replace the medium with fresh medium containing serial dilutions of this compound, identical to the concentrations used in the anti-amastigote assay.

-

Incubate for 72 hours at 37°C with 5% CO2.

-

Perform a viability assay (e.g., Resazurin reduction assay as described in Protocol 1).

-

Calculate the percentage of cytotoxicity for each concentration relative to the untreated control and determine the CC50 value.

-

4. In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This protocol evaluates the dose-dependent efficacy of this compound in BALB/c mice, a susceptible model for visceral leishmaniasis.[3][4]

-

Materials: Female BALB/c mice (6-8 weeks old), L. donovani promastigotes, this compound, Miltefosine, appropriate vehicle for oral gavage.

-

Procedure:

-

Infect mice via intravenous (tail vein) injection with 1 x 10^7 stationary-phase L. donovani promastigotes.

-

On day 18 post-infection, randomize mice into treatment groups (n=5-8 per group): Vehicle control, this compound (e.g., 5, 10, 20 mg/kg/day), and Miltefosine (20 mg/kg/day).

-

Administer the treatments orally for 10 consecutive days (day 18 to day 27 post-infection).

-

On day 28 post-infection, euthanize the mice.

-

Aseptically remove the liver and spleen and weigh them.

-

Prepare tissue impression smears (touch preparations) on glass slides from the liver and spleen.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the parasite burden by microscopy, calculating the Leishman-Donovan Units (LDU): LDU = (number of amastigotes / number of host cell nuclei) x tissue weight (in mg).

-

Calculate the percentage of inhibition of parasite burden for each treatment group relative to the vehicle control group.

-

Visualizations

Proposed Signaling Pathway for this compound

The hypothetical mechanism of action for this compound involves the activation of the host macrophage's innate immune response via Toll-Like Receptor 4 (TLR4), leading to parasite clearance. This pathway is based on known mechanisms of antileishmanial immune activation.[5]

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Antileishmanial Effect of 18β-Glycyrrhetinic Acid Is Mediated by Toll-Like Receptor-Dependent Canonical and Noncanonical p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antileishmanial Agent-18 in Macrophage Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction